2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethan-1-ol
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Overview
Description
2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethan-1-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of fluorobenzyl groups attached to a benzylaminoethanol backbone, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dihydroxybenzylamine with 4-fluorobenzyl chloride in the presence of a base to form the intermediate 3,4-bis((4-fluorobenzyl)oxy)benzylamine. This intermediate is then reacted with ethylene oxide under controlled conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **2-((3,4-Bis((4-fluorobenzyl)oxy)phenoxy)propyl)amino)ethan-1-ol
- 2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol
- (S)-2-((3-(3-fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide
Uniqueness
2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethan-1-ol is unique due to the presence of fluorobenzyl groups, which impart specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C23H23F2NO3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-[[3,4-bis[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol |
InChI |
InChI=1S/C23H23F2NO3/c24-20-6-1-17(2-7-20)15-28-22-10-5-19(14-26-11-12-27)13-23(22)29-16-18-3-8-21(25)9-4-18/h1-10,13,26-27H,11-12,14-16H2 |
InChI Key |
VZUKTQVJGAPOKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)CNCCO)OCC3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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